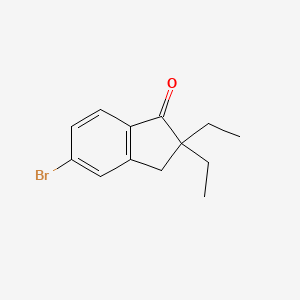
5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one: is an organic compound that belongs to the class of brominated indanones. This compound is characterized by the presence of a bromine atom at the 5th position and two ethyl groups at the 2nd position of the indanone ring system. It is a derivative of indanone, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentanone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one typically involves the bromination of 2,2-diethyl-2,3-dihydro-1H-inden-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the rate of bromination and to prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed:
- Oxidation: Formation of 5-bromo-2,2-diethyl-1H-inden-1-one or 5-bromo-2,2-diethyl-1H-inden-1-carboxylic acid.
- Reduction: Formation of 5-bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-ol or 5-bromo-2,2-diethyl-2,3-dihydro-1H-indane.
- Substitution: Formation of 5-methoxy-2,2-diethyl-2,3-dihydro-1H-inden-1-one or 5-tert-butoxy-2,2-diethyl-2,3-dihydro-1H-inden-1-one.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indanone derivatives, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated indanones on cellular processes. It has been investigated for its potential as an inhibitor of certain enzymes and receptors involved in disease pathways .
Medicine: this compound has shown promise in medicinal chemistry as a lead compound for the development of new drugs. Its derivatives have been explored for their anti-inflammatory, analgesic, and anticancer properties .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals and materials. It is employed in the production of polymers, resins, and coatings that require specific brominated functionalities .
Mécanisme D'action
The mechanism of action of 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the indanone ring system play a crucial role in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can interfere with signaling pathways and cellular processes, resulting in therapeutic effects .
Comparaison Avec Des Composés Similaires
- 5-Bromo-2,3-dihydro-1H-inden-1-one
- 5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-one
- 5-Bromo-2,2-diethyl-2,3-dihydro-1H-isoindol-1-one
Uniqueness: 5-Bromo-2,2-diethyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of two ethyl groups at the 2nd position, which imparts distinct steric and electronic properties. This structural feature enhances its reactivity and selectivity in chemical reactions compared to other brominated indanones. Additionally, the compound’s specific substitution pattern makes it a valuable intermediate for the synthesis of complex molecules with potential biological activity .
Propriétés
Formule moléculaire |
C13H15BrO |
|---|---|
Poids moléculaire |
267.16 g/mol |
Nom IUPAC |
5-bromo-2,2-diethyl-3H-inden-1-one |
InChI |
InChI=1S/C13H15BrO/c1-3-13(4-2)8-9-7-10(14)5-6-11(9)12(13)15/h5-7H,3-4,8H2,1-2H3 |
Clé InChI |
NZZDAEVYTQNOGT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CC2=C(C1=O)C=CC(=C2)Br)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


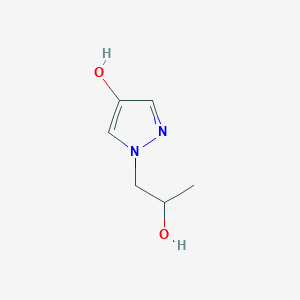
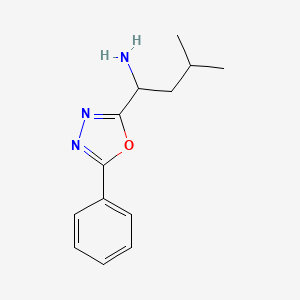


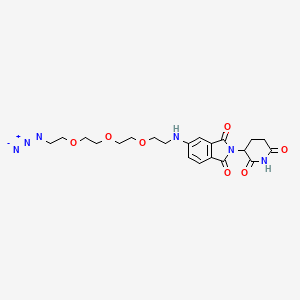
![Methyl 2-(spiro[2.2]pentan-1-yl)acetate](/img/structure/B14777176.png)

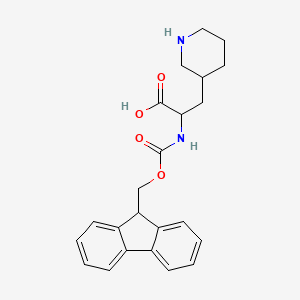

![Ethyl 3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enoate](/img/structure/B14777210.png)
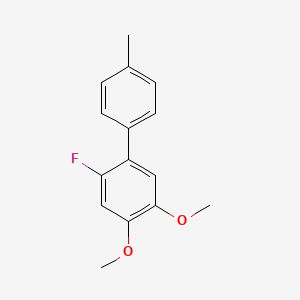
![2-pyrrolidin-2-yl-3H-imidazo[4,5-c]pyridine](/img/structure/B14777218.png)
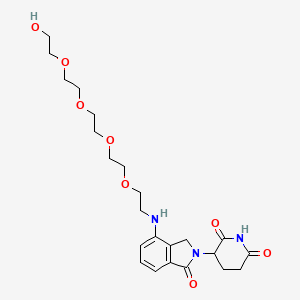
![2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777226.png)
